U0126-EtOH

説明

特性

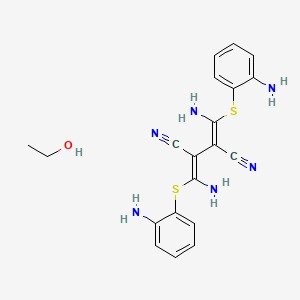

IUPAC Name |

(2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile;ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQULUVMLGZVAF-OYJDLGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO.C1=CC=C(C(=C1)N)S/C(=C(/C(=C(/SC2=CC=CC=C2N)\N)/C#N)\C#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585283 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173097-76-1 | |

| Record name | (2Z,3Z)-Bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile--ethanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

U0126-EtOH: A Comprehensive Technical Guide to its Mechanism of Action in the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action for U0126-EtOH, a highly selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway. This document details its molecular interactions, cellular effects, and the experimental protocols used to elucidate its function, serving as a critical resource for researchers in cellular biology and drug development.

Core Mechanism of Action

This compound is a potent and specific inhibitor of MEK1 and MEK2, the dual-specificity kinases immediately upstream of Extracellular signal-Regulated Kinase (ERK) in the MAPK signaling cascade.[1][2] Its inhibitory action is noncompetitive with respect to both ATP and the substrate ERK, indicating that it does not bind to the active site of the kinase.[3][4] This specific mode of action prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby blocking downstream signaling events that regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and survival.[1][5]

Molecular Interaction with MEK1/2

This compound binds directly to the kinase domain of MEK1 and MEK2.[3] This interaction induces a conformational change that locks the enzyme in an inactive state, preventing it from phosphorylating ERK1 and ERK2 at the critical Threonine and Tyrosine residues within their activation loop. The high selectivity of this compound for MEK1/2 over other kinases such as PKC, Raf, JNK, and Cdk2/4 makes it a valuable tool for dissecting the specific roles of the MEK/ERK pathway in cellular signaling.[2][6]

Quantitative Inhibition Data

The potency of this compound has been quantified in numerous studies. The following tables summarize the key inhibitory concentrations across different experimental systems.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 Value | Assay Conditions |

| MEK1 | 72 nM | Cell-free kinase assay |

| MEK2 | 58 nM | Cell-free kinase assay |

Data compiled from multiple sources.[2][4][7]

Table 2: Cellular Assay Concentrations and Effects

| Cell Line | Concentration | Incubation Time | Observed Effect |

| HT22 (mouse neuronal) | 10 µM | 24 h | Complete inhibition of glutamate-induced cell death.[3] |

| HCT116 (human colon carcinoma) | 19.4 µM (IC50) | Not Specified | Inhibition of anchorage-independent colony formation.[7] |

| A549 & MDCK II | 0.001-1000 µM | 48 h | Dose-dependent effects on cell viability.[4] |

| NIH/3T3 (mouse embryonic fibroblast) | 10 µM | 30 min - 2 h (pretreatment) | Inhibition of serum-induced ERK phosphorylation.[8] |

| RA-FLSs (rheumatoid arthritis fibroblast-like synoviocytes) | 10 µM | Not Specified | Decreased migration induced by Sonic Hedgehog signaling.[9] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the MAPK signaling pathway and the precise point of intervention by this compound, as well as a logical workflow for its mechanism of action.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Caption: Logical workflow of the this compound mechanism of action.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

Western Blotting for ERK Phosphorylation

This protocol is used to assess the phosphorylation status of ERK1/2 in response to this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., NIH/3T3) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[8]

-

Stimulation: Induce MAPK pathway activation by adding a stimulant (e.g., 20% fetal bovine serum) for 30 minutes.[8]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Cell Viability/Proliferation Assay (WST-1 Assay)

This protocol measures the effect of this compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., MPM cells) in a 96-well plate at a density of 1 x 10^4 cells/well.[6]

-

Treatment: After allowing cells to adhere overnight, treat them with various concentrations of this compound dissolved in DMSO. Include a vehicle-only control.[6]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[6]

-

WST-1 Reagent Addition: Add 10 µl of WST-1 reagent to each well.[6]

-

Incubation with Reagent: Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 690 nm.[6]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of this compound on MEK1/2 kinase activity.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant active MEK1 or MEK2, its substrate (e.g., inactive ERK), and ATP (often radiolabeled with ³³P).

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding EDTA or by spotting the mixture onto a filter membrane.

-

Quantification of Phosphorylation:

-

If using radiolabeled ATP, the phosphorylated substrate is captured on a filter membrane, washed, and the radioactivity is measured using a scintillation counter.[7]

-

Alternatively, the reaction products can be analyzed by Western blotting using a phospho-specific ERK antibody.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.[7]

Downstream Cellular Consequences

Inhibition of the MEK/ERK pathway by this compound has profound effects on cellular function. These include:

-

Inhibition of Cell Proliferation: By blocking ERK-mediated phosphorylation of cell cycle regulators, this compound can induce cell cycle arrest.[10]

-

Induction of Apoptosis: In some cancer cell lines, inhibition of the pro-survival signals from the ERK pathway can lead to apoptosis. For instance, U0126 sensitizes certain breast cancer cells to anoikis (apoptosis induced by loss of cell anchorage).[2]

-

Modulation of Autophagy and Mitophagy: U0126 has been shown to inhibit autophagy and mitophagy.[1][4]

-

Reduction of Inflammatory Responses: this compound can block the production of various cytokines and metalloproteinases involved in inflammation.[7]

-

Effects on Cell Differentiation: The MEK/ERK pathway is crucial for differentiation in many cell types. U0126 has been shown to induce myogenic differentiation in rhabdomyosarcoma cells.[10]

Conclusion

This compound is a cornerstone research tool for investigating the MAPK signaling pathway. Its high selectivity and well-characterized mechanism of action allow for precise dissection of MEK/ERK-dependent cellular processes. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies, from basic cell biology to preclinical drug development.

References

- 1. invivogen.com [invivogen.com]

- 2. U0126 - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. abmole.com [abmole.com]

- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. U0126 | Cell Signaling Technology [cellsignal.com]

- 9. glpbio.com [glpbio.com]

- 10. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of U0126-EtOH in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U0126-EtOH is a pivotal pharmacological tool in cellular and molecular biology, renowned for its potent and selective inhibition of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. As a non-competitive inhibitor, this compound has been instrumental in elucidating the intricate roles of the MAPK/ERK signaling pathway in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and autophagy. This technical guide provides a comprehensive overview of the function of this compound in cells, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Core Mechanism of Action: Inhibition of the MEK/ERK Signaling Pathway

U0126 is a synthetic organic molecule that, in its ethanol-solubilized form (this compound), readily permeates cell membranes to exert its biological effects. Its primary molecular targets are MEK1 and MEK2, dual-specificity kinases that are central components of the classical MAPK/ERK signaling cascade.[1][2] This pathway is a critical transducer of extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately regulating gene expression and cellular fate.[3][4]

U0126 binds to a site on MEK1/2 distinct from the ATP-binding pocket, thereby acting as a non-competitive inhibitor.[2] This prevents the phosphorylation and subsequent activation of the downstream kinases, Extracellular signal-regulated kinase 1 (ERK1) and ERK2 (also known as p44/42 MAPK).[1] The inhibition of ERK1/2 phosphorylation is the hallmark of this compound's cellular activity and serves as a primary readout for its efficacy in experimental settings.

dot

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Activity

The potency of this compound is well-documented across various experimental systems. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference(s) |

| MEK1 | 72 | [2] |

| MEK2 | 58 | [2] |

Table 2: Cellular Efficacy in Different Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference(s) |

| HCT116 | Anchorage-independent growth | IC50 | 19.4 µM | |

| MDA-MB231 | Anchorage-independent growth | Inhibition | Selective repression | [2] |

| HBC4 | Anchorage-independent growth | Inhibition | Selective repression | [2] |

| Acute Myeloid Leukemia (KG1a, THP-1, M-07e) | Apoptosis Induction | Outcome | Significant apoptosis | [5] |

| HT22 (mouse neuronal) | Oxidative stress-induced cell death | Neuroprotection | Complete inhibition at 10 µM |

Cellular Functions Modulated by this compound

By inhibiting the MEK/ERK pathway, this compound influences a wide range of fundamental cellular processes.

Cell Proliferation and Cancer

The MAPK/ERK pathway is a primary driver of cell proliferation. Consequently, this compound is a potent anti-proliferative agent in many cancer cell lines, particularly those with activating mutations in the Ras/Raf pathway.[5] It can induce cell cycle arrest and inhibit anchorage-independent growth, a hallmark of transformed cells.[2]

Apoptosis

The role of the MEK/ERK pathway in apoptosis is context-dependent. In some cellular contexts, ERK signaling is pro-survival, and its inhibition by this compound can induce apoptosis. This has been observed in several acute myeloid leukemia (AML) cell lines.[6][7] Conversely, in other scenarios, ERK activation can promote apoptosis, and this compound can have a protective effect.[5]

Autophagy and Other Cellular Processes

This compound has been shown to inhibit autophagy in various cell types.[1] The MEK/ERK pathway is also implicated in cellular differentiation, and this compound has been used to study and manipulate these processes. Furthermore, it has been demonstrated to have anti-inflammatory and neuroprotective effects in specific models.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, dissolve the powder in sterile, anhydrous DMSO to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for up to one year.

dot

Caption: Workflow for the preparation of this compound stock solution.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on its direct downstream targets, ERK1 and ERK2.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with serum-free medium for 2-4 hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat cells with the desired concentrations of this compound (typically 1-20 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with a known activator of the MAPK/ERK pathway (e.g., EGF, PMA, or serum) for 10-15 minutes.

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and boil in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Cell Treatment: Treat cells in culture with this compound or vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Effects on Gene Expression

Inhibition of the MEK/ERK pathway by this compound leads to significant changes in gene expression. The specific genes affected are cell-type and context-dependent. For instance, in embryonal rhabdomyosarcoma cells, U0126 treatment has been shown to down-regulate the expression of the proto-oncogene c-Myc.[9][10] In other systems, it can modulate the expression of genes involved in the cell cycle, apoptosis, and cellular metabolism. Microarray or RNA-sequencing studies are often employed to obtain a global view of the transcriptional changes induced by this compound. For example, in HepG2 cells, U0126 was found to up-regulate the mRNA expression of CYP3A4, CYP3A5, and CYP3A7.[11]

Conclusion

This compound is an indispensable tool for researchers investigating the MAPK/ERK signaling pathway. Its high selectivity and well-characterized mechanism of action make it a reliable agent for dissecting the roles of MEK1/2 and ERK1/2 in a vast array of cellular functions. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in a research setting, enabling further discoveries in the fields of cancer biology, neurobiology, and drug development. It is crucial for researchers to carefully consider the specific cellular context and to include appropriate controls in their experimental designs to ensure the accurate interpretation of results obtained with this potent inhibitor.

References

- 1. invivogen.com [invivogen.com]

- 2. U0126 - Wikipedia [en.wikipedia.org]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 6. An investigation of the effects of the MEK inhibitor U0126 on apoptosis in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An investigation of the MEK/ERK inhibitor U0126 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. MEK/ERK inhibitor U0126 affects in vitro and in vivo growth of embryonal rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. U0126, a mitogen-activated protein kinase kinase 1 and 2 (MEK1 and 2) inhibitor, selectively up-regulates main isoforms of CYP3A subfamily via a pregnane X receptor (PXR) in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

U0126-EtOH: A Comprehensive Technical Guide to a Selective MEK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

U0126-EtOH is a potent and highly selective inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway. This pathway plays a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK/ERK cascade is a hallmark of many human cancers and other proliferative disorders, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect in a non-competitive manner with respect to ATP and the substrate ERK, offering a valuable tool for both basic research and drug development. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, ultimately controlling gene expression and cellular fate. MEK1 and MEK2 (also known as MKK1 and MKK2) are the immediate upstream activators of ERK1 and ERK2. The high degree of conservation and the critical role of this pathway in oncogenesis have spurred the development of numerous small molecule inhibitors targeting its components.

This compound is the ethanolate salt of U0126, a compound identified for its ability to functionally antagonize AP-1 transcriptional activity.[1] It has demonstrated high selectivity for MEK1 and MEK2 over a panel of other kinases, making it a preferred tool for specifically interrogating the role of the MEK-ERK axis in various biological systems.[2][3][4] Its non-competitive mode of inhibition provides a distinct advantage in studying kinase function.[2][5] This document serves as a detailed resource for researchers utilizing this compound, providing essential data and methodologies to facilitate its effective application in the laboratory.

Mechanism of Action

This compound is a non-ATP competitive inhibitor of both MEK1 and MEK2.[2][6] It binds to a site on the MEK enzymes that is distinct from the binding sites for ATP and the downstream substrate, ERK.[5] This allosteric inhibition prevents MEK from phosphorylating and activating ERK1 and ERK2, thereby blocking the propagation of the signal downstream. The inhibition is highly selective for MEK1/2.[4]

Quantitative Data

Inhibitory Potency

This compound demonstrates potent inhibition of MEK1 and MEK2 in cell-free assays. The half-maximal inhibitory concentrations (IC50) are consistently reported in the nanomolar range.

| Target | IC50 (nM) | Assay Conditions | Reference(s) |

| MEK1 | 72 | Cell-free kinase assay | [2][4][7] |

| MEK2 | 58 | Cell-free kinase assay | [2][4][7] |

Cellular Activity

The effective concentration of this compound in cell-based assays can vary depending on the cell line, treatment duration, and the specific endpoint being measured.

| Cell Line | Assay Type | Effective Concentration (µM) | Incubation Time | Effect | Reference(s) |

| HCT116 | Soft Agar Growth | 19.4 (IC50) | - | Inhibition of anchorage-independent growth | [8] |

| HT22 | MTT Assay | 10 | 24 hours | Complete inhibition of glutamate-induced cell injury | [6] |

| A549 | Antiviral Assay | 1.2 (EC50 for H1N1v) | 48 hours | Reduction of viral titer | [2] |

| MDCK II | Antiviral Assay | 74.7 (EC50 for H1N1v) | 48 hours | Reduction of viral titer | [2] |

| Rat PC12 | Western Blot | 10 | 1 hour | Activation of Nrf2/ARE pathway | [8] |

| Mouse RAS-3T3 | ELISA | 10 - 40 | - | Inhibition of MEK-mediated ERK1/2 phosphorylation | [8] |

Kinase Selectivity

U0126 is highly selective for MEK1 and MEK2. At concentrations effective for MEK inhibition, it shows little to no activity against a panel of other kinases.

| Kinase | Inhibition | Reference(s) |

| PKC | Little to no effect | [4] |

| Abl | Little to no effect | [4] |

| Raf | Little to no effect | [4] |

| MEKK | Little to no effect | [4] |

| ERK | Little to no effect | [4] |

| JNK | Little to no effect | [4] |

| MKK-3 | Little to no effect | [4] |

| MKK-4/SEK | Little to no effect | [4] |

| MKK-6 | Little to no effect | [4] |

| Cdk2 | Little to no effect | [4] |

| Cdk4 | Little to no effect | [4] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C18H16N6S2·C2H6O | [6] |

| Molecular Weight | 426.56 g/mol | [6][9] |

| CAS Number | 1173097-76-1 | [6][9] |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol | [5][6] |

| Storage | Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, though fresh preparation is recommended. | [6][8] |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol describes the detection of the inhibition of ERK1/2 phosphorylation in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., NIH/3T3, PC12)

-

This compound (stock solution in DMSO)

-

Growth factor or serum for stimulation (e.g., EGF, FCS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) and anti-total-ERK1/2 (e.g., Cell Signaling Technology #9102)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Optional: Serum-starve cells for 12-16 hours to reduce basal levels of ERK phosphorylation.[10][11]

-

Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.[5][12]

-

Stimulate cells with a growth factor (e.g., 50 ng/mL NGF for PC12 cells) or serum (e.g., 20% serum for NIH/3T3 cells) for the desired time (e.g., 5-30 minutes).[5][12]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[12]

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

-

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest plated in a 96-well plate

-

This compound

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1,000-100,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat cells with a serial dilution of this compound or vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vitro MEK1/2 Kinase Assay (Radioactive)

This protocol is for determining the IC50 of this compound against MEK1 and MEK2 in a cell-free system.

Materials:

-

Recombinant active MEK1 or MEK2

-

Recombinant inactive ERK (substrate)

-

This compound

-

Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 5 mM β-mercaptoethanol, 0.1 mg/mL BSA, pH 7.4)

-

[γ-33P]ATP

-

96-well nitrocellulose filter plates

-

EDTA solution (50 mM)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing MEK enzyme (e.g., 10 nM), ERK substrate (e.g., 400 nM), and varying concentrations of this compound in kinase assay buffer.[8]

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-33P]ATP (e.g., 40 µM).[8]

-

-

Time Course and Quenching:

-

At regular intervals (e.g., every 6 minutes), transfer an aliquot of the reaction mixture to a 96-well nitrocellulose filter plate containing EDTA to stop the reaction.[8]

-

-

Washing and Scintillation Counting:

-

Data Analysis:

-

Determine the initial reaction velocities from the slope of radioactivity versus time plots.

-

Calculate the percent inhibition for each this compound concentration.

-

Plot percent inhibition against inhibitor concentration and fit the data to a suitable model (e.g., Langmuir isotherm) to determine the IC50 value.[8]

-

Conclusion

This compound is a cornerstone tool for researchers investigating the MAPK/ERK signaling pathway. Its high potency and selectivity for MEK1 and MEK2, combined with its non-competitive mechanism of action, make it an invaluable reagent for dissecting the roles of this critical pathway in health and disease. This guide provides the essential quantitative data and detailed experimental protocols to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their studies. Careful consideration of the experimental conditions, including cell type and treatment duration, is crucial for obtaining robust and reproducible results. As research into the complexities of cellular signaling continues, the precise and targeted inhibition offered by this compound will undoubtedly remain a key experimental approach.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. broadpharm.com [broadpharm.com]

- 4. U0126 - Wikipedia [en.wikipedia.org]

- 5. U0126 | Cell Signaling Technology [cellsignal.com]

- 6. apexbt.com [apexbt.com]

- 7. U0126 | Autophagy | MEK | Mitophagy | TargetMol [targetmol.com]

- 8. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

- 9. medkoo.com [medkoo.com]

- 10. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. promega.com [promega.com]

The Role of U0126-EtOH in the Inhibition of ERK1/2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of U0126-EtOH, a highly selective and potent inhibitor of Mitogen-activated protein kinase kinase (MEK1 and MEK2). By specifically targeting MEK1/2, this compound effectively blocks the phosphorylation and subsequent activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), crucial components of the MAPK/ERK signaling pathway. This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, survival, and apoptosis. Its dysregulation is implicated in various pathologies, most notably cancer. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory efficacy, provides detailed experimental protocols for its use in research, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction to this compound and the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical conduits for transmitting extracellular signals to the cellular machinery, thereby governing fundamental cellular responses. The classical MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK cascade, is a key player in this network. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates the Raf serine/threonine kinases, which in turn phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. MEK1/2 are the only known activators of ERK1 and ERK2 (also known as p44/42 MAPK). Upon phosphorylation by MEK1/2 on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), ERK1/2 become active and can phosphorylate a plethora of downstream substrates in both the cytoplasm and the nucleus, regulating gene expression and cellular processes.

Given its central role in cell proliferation and survival, the MAPK/ERK pathway is frequently hyperactivated in various human cancers, making it a prime target for therapeutic intervention. This compound is a synthetic, small-molecule inhibitor that has proven to be an invaluable tool for studying the physiological and pathological roles of the MEK/ERK pathway. It is a highly selective, non-competitive inhibitor of both MEK1 and MEK2.[1] this compound is the ethanol adduct of U0126 and is commonly used in research. This guide will focus on the practical aspects of using this compound to specifically inhibit ERK1/2 phosphorylation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to a unique allosteric pocket on the MEK1 and MEK2 enzymes.[2] This binding is non-competitive with respect to both ATP and the substrate of MEK, which is ERK1/2. By binding to this allosteric site, this compound induces a conformational change in the MEK protein that prevents it from adopting its active conformation, thereby inhibiting its kinase activity. This blockade of MEK1/2 activity directly prevents the phosphorylation of ERK1 and ERK2, leading to a downstream blockade of the entire MAPK/ERK signaling cascade. The high selectivity of this compound for MEK1/2 over other kinases makes it a precise tool for dissecting the specific roles of the ERK pathway in various biological contexts.

Quantitative Data on this compound Efficacy

The potency of this compound in inhibiting MEK1 and MEK2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values are a standard measure of an inhibitor's efficacy. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 for MEK1 | 72 nM | In vitro kinase assay | [3] |

| IC50 for MEK2 | 58 nM | In vitro kinase assay | [3] |

| Effective Concentration in Cell Culture | 10 - 20 µM | Various cell lines | [4] |

| In Vivo Dosage (Mice) | 10 - 30 mg/kg | Intraperitoneal injection | [5] |

| In Vivo Dosage (Rats) | 30 mg/kg | Intraperitoneal injection | [5] |

Experimental Protocols

This section provides detailed protocols for the use of this compound in common experimental settings to study the inhibition of ERK1/2 phosphorylation.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating cultured cells with this compound to inhibit ERK1/2 phosphorylation.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293, NIH/3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

This compound (solubilized in DMSO to a stock concentration of 10-20 mM)

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture plates or flasks

-

Stimulant (e.g., growth factor like EGF or serum)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.

-

Serum Starvation (Optional but Recommended): To reduce basal levels of ERK1/2 phosphorylation, aspirate the complete medium and wash the cells once with sterile PBS. Then, replace the medium with serum-free medium and incubate for 12-24 hours.

-

This compound Pre-treatment: Prepare the desired concentration of this compound by diluting the DMSO stock solution in serum-free medium. A final DMSO concentration of <0.1% is recommended to avoid solvent-induced effects. Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO alone) at the same final concentration.

-

Stimulation: Following pre-treatment, add the desired stimulant (e.g., EGF at 100 ng/mL or serum to 10%) to the medium to induce ERK1/2 phosphorylation. Incubate for the desired time period (typically 5-30 minutes).

-

Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream analysis, such as Western blotting.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 by Western blotting.

Materials:

-

Cell lysates prepared as described in Protocol 4.1

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)

-

Primary antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing for Total ERK1/2: To normalize the p-ERK1/2 signal, the membrane can be stripped of the bound antibodies and re-probed for total ERK1/2. Incubate the membrane in a stripping buffer (e.g., a commercially available buffer or a solution of 62.5 mM Tris-HCl pH 6.8, 2% SDS, and 100 mM β-mercaptoethanol) at 50°C for 30 minutes. Wash the membrane extensively with TBST. Block the membrane again and then follow steps 3-7 using the primary antibody against total ERK1/2.

In Vivo Inhibition of ERK1/2 Phosphorylation in a Rodent Model

This protocol provides a general guideline for an in vivo experiment to assess the effect of U0126 on ERK1/2 phosphorylation in a rat model of endometriosis.[3]

Materials:

-

Female Sprague-Dawley rats

-

U0126

-

Vehicle (e.g., DMSO)

-

Surgical instruments for inducing endometriosis

-

Anesthesia

-

Tissue homogenization buffer with protease and phosphatase inhibitors

-

Equipment for Western blotting (as in Protocol 4.2)

Procedure:

-

Animal Model Induction: Surgically induce endometriosis in female rats by autologous uterine tissue transplantation.[6] Allow the animals to recover and the ectopic lesions to establish for a defined period (e.g., 4 weeks).

-

U0126 Administration: Divide the animals into experimental groups (e.g., sham, vehicle control, U0126-treated). Administer U0126 intraperitoneally at a dose of, for example, 10 mg/kg daily for a specified duration.[3] The vehicle control group should receive an equivalent volume of DMSO.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect the ectopic endometrial tissues.

-

Tissue Processing: Immediately snap-freeze the tissues in liquid nitrogen or homogenize them in ice-cold lysis buffer.

-

Protein Extraction and Analysis: Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration and proceed with Western blot analysis for p-ERK1/2 and total ERK1/2 as described in Protocol 4.2.

Visualization of Signaling Pathways and Workflows

The MAPK/ERK Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the point of inhibition by this compound.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Experimental Workflow for Assessing ERK1/2 Phosphorylation Inhibition

The diagram below outlines a typical experimental workflow for investigating the inhibitory effect of this compound on ERK1/2 phosphorylation in cultured cells.

Caption: A typical experimental workflow for studying this compound's effect on ERK1/2 phosphorylation.

Conclusion

This compound is a powerful and specific pharmacological tool for the inhibition of the MEK/ERK signaling pathway. Its well-characterized mechanism of action and high selectivity make it an indispensable reagent for researchers investigating the myriad of cellular processes regulated by ERK1/2. The protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in both in vitro and in vivo research settings. Careful experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable results when using this potent inhibitor.

References

- 1. invivogen.com [invivogen.com]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. U0126 and BAY11-7082 Inhibit the Progression of Endometriosis in a Rat Model by Suppressing the MEK/ERK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 5. U0126 attenuates cerebral vasoconstriction and improves long-term neurologic outcome after stroke in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of endometriosis on fertility in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

U0126-EtOH applications in cancer research

An In-depth Technical Guide to U0126-EtOH Applications in Cancer Research

Executive Summary

This compound is a highly selective, non-ATP-competitive inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[2][5] this compound serves as an invaluable tool in preclinical cancer research to investigate the downstream effects of MEK inhibition, which include apoptosis, autophagy, and cell growth arrest.[5] This guide provides a comprehensive overview of its mechanism, applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the kinase activity of both MEK1 and MEK2.[2] These dual-specificity kinases are responsible for phosphorylating and thereby activating Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] By blocking MEK1/2, this compound prevents the activation of ERK1/2, which in turn cannot phosphorylate its numerous downstream targets in the cytoplasm and nucleus.[5] This disruption of the Ras/Raf/MEK/ERK cascade interferes with the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and angiogenesis, which are often hijacked in cancer.[2][6]

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, culminating in specific cellular responses. The diagram below illustrates this pathway and the precise point of inhibition by this compound.

Caption: The Ras/Raf/MEK/ERK signaling cascade and inhibition of MEK1/2 by this compound.

Applications in Cancer Research

This compound is widely used to study cancers with constitutive activation of the MAPK/ERK pathway, often due to mutations in Ras or Raf genes.

-

Pancreatic Cancer: U0126 has been shown to effectively inhibit the proliferation of human pancreatic carcinoma cell lines, which frequently harbor KRAS mutations.[5]

-

Rhabdomyosarcoma (RMS): In xenograft models of embryonal rhabdomyosarcoma, U0126 treatment significantly reduces tumor growth by inhibiting ERK activation and down-regulating the oncoprotein c-Myc.[6]

-

Breast Cancer: The inhibitor has been used to sensitize breast cancer cells to anoikis (a form of apoptosis upon detachment from the substratum) and to investigate mechanisms of therapy resistance.[1] In MCF-7 breast cancer cells, U0126 treatment leads to a decrease in hyperpolarized pyruvate to lactate conversion.[7]

-

Prostate Cancer: Interestingly, in PC3 prostate cancer cells, U0126 treatment unexpectedly increases the conversion of hyperpolarized pyruvate to lactate, highlighting the complex and cell-type-specific metabolic consequences of MEK inhibition.[7]

-

Colon Cancer: U0126 inhibits anchorage-independent colony formation in HCT116 colon cancer cells.[8]

-

Leukemia: U0126 can induce apoptosis in leukemic blast cells.[5]

Quantitative Data: Inhibitory Concentrations

The potency of this compound varies across different assays and cell lines. The following table summarizes key quantitative data.

| Assay Type / Cell Line | Cancer Type | IC50 Value | Notes |

| Cell-Free Kinase Assay | N/A | MEK1: 72 nM | Non-ATP competitive inhibition.[1][3][4] |

| Cell-Free Kinase Assay | N/A | MEK2: 58 nM | Non-ATP competitive inhibition.[1][3][4] |

| HCT116 Cells | Colon Cancer | 19.4 µM | Inhibition of anchorage-independent growth (soft agar).[8] |

| A549 Cells | Lung Cancer | 1.2 ± 0.4 µM | Antiviral activity (EC50) against H1N1v influenza.[4] |

| MDCKII Cells | Canine Kidney | 74.7 ± 1.0 µM | Antiviral activity (EC50) against H1N1v influenza.[4] |

Experimental Protocols

Western Blot for Phospho-ERK Inhibition

This protocol is used to verify the on-target effect of this compound by measuring the reduction in phosphorylated ERK1/2 levels.

Logical Workflow:

References

- 1. U0126 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Treatment with the MEK inhibitor U0126 induces decreased hyperpolarized pyruvate to lactate conversion in breast, but not prostate, cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

The Neuroprotective Potential of U0126-EtOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U0126-EtOH, an ethanol solvate of the potent and selective MEK1/2 inhibitor U0126, has emerged as a significant tool in neuroprotection research. Initially recognized for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway, accumulating evidence suggests a multifaceted neuroprotective profile for this compound. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and detailed experimental protocols to facilitate further research and development in this area. A notable aspect of U0126 is its dual functionality, acting not only as a MEK inhibitor but also as a direct antioxidant, a property that is independent of its effects on the MEK/ERK cascade.[1][2][3][4] This guide will delve into both of these critical functions.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are primarily attributed to two distinct mechanisms:

-

Inhibition of the MEK/ERK Signaling Pathway: U0126 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2 (also known as p44/42 MAPK).[5] The MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival; however, its overactivation in response to neuronal insults such as oxidative stress and ischemia can lead to apoptosis and cell death.[6][7] By blocking the phosphorylation and subsequent activation of ERK1/2, U0126 can mitigate these detrimental effects.[6]

-

MEK-Independent Antioxidant Activity: Recent studies have revealed that U0126 possesses direct antioxidant properties, acting as a scavenger of reactive oxygen species (ROS).[1][2][3][4] This activity is independent of its MEK inhibitory function, as other MEK inhibitors with different chemical structures do not exhibit similar antioxidant effects.[2][3] This dual mechanism suggests that this compound may offer a broader spectrum of neuroprotection compared to agents that target only a single pathway.

The ethanol component of this compound is a result of the crystallization process and is present as a solvate. While high concentrations of ethanol can be neurotoxic, the amount present in typical experimental concentrations of this compound is generally considered negligible and unlikely to exert independent effects. However, it is crucial for researchers to use appropriate vehicle controls in their experiments.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models of neurodegeneration.

Table 1: In Vitro Neuroprotective Efficacy of this compound

| Cell Line/Primary Culture | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| HT22 mouse hippocampal cells | Glutamate-induced oxidative stress | 10 µM | Cell Viability (MTT assay) | Complete inhibition of cell injury | [8] |

| Rat primary cortical neurons | Glutamate-induced oxidative stress | 10 µM | Cell Viability | Significant protection | [6] |

| Rat primary cortical neurons | Hypoxia | 10 µM | Cell Viability | Significant protection | [6] |

| PC12 cells | Hydrogen peroxide (H₂O₂)-induced oxidative stress | 10 µM | Cell Death (Propidium iodide staining) | Significant reduction in cell death | [2][3] |

| Mouse primary cortical neurons | Oxygen deprivation (9h) followed by reoxygenation (24h) | 10 µM | Cell Death | ~40% reduction in cell death | [9] |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Insult | This compound Dosage and Administration | Outcome Measure | Result | Reference |

| Gerbil | Forebrain ischemia (3.5 min BCAO) | 100 µg/kg, i.v. (10 min before ischemia) | Neuronal death in CA1 hippocampus | Dose-dependent protection | [9] |

| Mouse | Permanent Middle Cerebral Artery Occlusion (MCAO) | 200 µg/kg, i.v. (10 min before MCAO) | Infarct volume | 42% reduction | [9] |

| Mouse | Transient (3h) MCAO | 200 µg/kg, i.v. (10 min before reperfusion) | Infarct volume | 40% reduction | [9] |

| Rat | Transient MCAO (2h) | 30 mg/kg, i.p. (0 and 24h of reperfusion) | Improved long-term neurologic function | Significant improvement | [10] |

| Rat | Amyloid β-injected | Not specified | Improved spatial learning (Morris water maze) | Significant improvement | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Neuroprotection

The following diagram illustrates the dual mechanism of action of this compound in protecting neurons from oxidative stress and ischemic injury.

Experimental Workflow for In Vitro Neuroprotection Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound in a cell culture model of glutamate-induced excitotoxicity.

Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Oxidative Stress in HT22 Cells

Objective: To determine the protective effect of this compound against glutamate-induced cell death in the HT22 mouse hippocampal cell line.

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Glutamate solution (500 mM stock in water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.

-

Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cells to attach.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of media containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 20 µM). Include a vehicle control group with DMSO at the same final concentration as the highest this compound dose. Incubate for 1-2 hours.

-

Glutamate Treatment: Add glutamate to the wells to a final concentration of 5 mM. Do not add glutamate to the control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) group.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of ERK1/2 in neuronal cells following a stimulatory insult.

Materials:

-

Neuronal cells (e.g., primary cortical neurons or PC12 cells)

-

6-well cell culture plates

-

This compound (dissolved in DMSO)

-

Stimulant (e.g., growth factor, phorbol ester, or oxidative stressor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation.

-

Pre-treat cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for the recommended time (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane using a stripping buffer.

-

Re-block the membrane and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of the MEK/ERK pathway and oxidative stress in neuronal cell death and survival. Its dual mechanism of action—MEK inhibition and direct ROS scavenging—makes it a particularly interesting candidate for neuroprotective strategies. The data presented in this guide highlight its efficacy in a range of preclinical models.

Future research should focus on:

-

Further elucidating the precise molecular interactions underlying the antioxidant effects of U0126.

-

Conducting more extensive in vivo studies to evaluate its therapeutic potential in a wider array of neurodegenerative disease models.

-

Investigating potential off-target effects, especially at higher concentrations.

-

Developing more specific MEK inhibitors with improved pharmacokinetic and safety profiles for potential clinical translation.

By providing a comprehensive overview of the current knowledge and detailed methodologies, this technical guide aims to empower researchers to further explore the promising neuroprotective properties of this compound and accelerate the development of novel therapies for neurological disorders.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 6. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. U0126 attenuates cerebral vasoconstriction and improves long-term neurologic outcome after stroke in female rats - PMC [pmc.ncbi.nlm.nih.gov]

U0126-EtOH: A Technical Guide for Investigating Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of U0126-EtOH, a selective inhibitor of the upstream kinases MEK1 and MEK2, and its application in the study of inflammatory responses. We will explore its mechanism of action, detail its use in various experimental models, present key quantitative data, and provide standardized protocols for its implementation in research settings.

Introduction: Targeting the MEK/ERK Pathway in Inflammation

Inflammatory processes are intricately regulated by a complex network of signaling pathways. Among these, the Mitogen-Activated Protein Kinase (MAPK) cascade is a critical mediator, translating extracellular stimuli into cellular responses. The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of this cascade, playing an essential role in orchestrating the expression of inflammatory genes following infection or tissue damage[1]. The activation of ERK1/2 is controlled by the upstream kinases MEK1 and MEK2.

This compound, an ethanol adduct of the compound U0126, is a potent and highly selective, non-competitive inhibitor of both MEK1 and MEK2[2][3][4]. By preventing the activation of ERK1/2, this compound serves as a powerful pharmacological tool to dissect the role of the MEK/ERK pathway in inflammation and as a potential therapeutic agent to mitigate inflammatory conditions[5][6]. It has been shown to functionally antagonize the transcriptional activity of AP-1 and block the production of a variety of cytokines and metalloproteinases involved in the inflammatory response[3][7].

Mechanism of Action of this compound

This compound exerts its inhibitory effect by binding to MEK1 and MEK2 and preventing their kinase activity, which in turn blocks the phosphorylation and subsequent activation of their only known substrates, ERK1 and ERK2[5]. This inhibition is non-competitive with respect to ATP, a characteristic that distinguishes it from many other kinase inhibitors[2]. The downstream consequence is the suppression of signaling that leads to the activation of transcription factors, such as AP-1, and the subsequent expression of pro-inflammatory genes[3][7].

The Ras/Raf/MEK/ERK pathway is a central signaling cascade activated by numerous stimuli, including growth factors and inflammatory cytokines[8]. The inhibition of this pathway by this compound is a key mechanism for its anti-inflammatory effects.

References

- 1. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MEK inhibitors: the chemistry and biological activity of U0126, its analogs, and cyclization products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C20H22N6OS2 | CID 16220066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 7. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

The MEK Inhibitor U0126-EtOH: A Technical Overview of its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is a critical component of pandemic preparedness and response. One promising avenue of antiviral drug development is the targeting of host cellular signaling pathways that are essential for viral replication. The Raf/MEK/ERK signaling cascade is a central regulator of numerous cellular processes, including cell proliferation, differentiation, and survival.[1] A diverse range of viruses hijack this pathway to facilitate their own replication cycle. U0126, a potent and selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK, has demonstrated broad-spectrum antiviral activity against several clinically relevant viruses.[1][2] This technical guide provides a comprehensive overview of the antiviral activity of U0126-EtOH, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate its therapeutic potential.

Mechanism of Action: Inhibition of the Raf/MEK/ERK Signaling Pathway

U0126 is a non-ATP competitive inhibitor of MEK1 and MEK2, with IC50 values of 72 nM and 58 nM, respectively.[2][3] By binding to and inhibiting MEK1/2, U0126 prevents the phosphorylation and subsequent activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2).[1] Many viruses, upon infecting a host cell, activate the Raf/MEK/ERK pathway to promote various stages of their lifecycle, including entry, replication of their genetic material, and assembly of new viral particles.[4][5] this compound, by blocking this pathway, effectively creates an intracellular environment that is non-conducive to viral propagation.

Quantitative Antiviral Activity of U0126

The antiviral efficacy of U0126 has been quantified against a variety of viruses. The following table summarizes the available data on its inhibitory concentrations.

| Virus Family | Virus | Cell Line | Assay Type | Endpoint | Value | Citation |

| Bornaviridae | Borna Disease Virus (BDV) | CRL | Focus Formation Assay | Inhibition of focus formation | 25 µM (complete inhibition) | [6] |

| Coronaviridae | Human Coronavirus OC43 (HCoV-OC43) | Vero E6 | Plaque Inhibition Assay | EC50 | 9.0 ± 0.4 µM | [7] |

| Human Coronavirus 229E (HCoV-229E) | Vero E6 | Plaque Inhibition Assay | EC50 | 10.0 ± 0.5 µM | [7] | |

| SARS-CoV-2 | Vero E6 | Plaque Inhibition Assay | EC50 | 15.37 ± 3.6 µM to 28.0 ± 1.0 µM | [7] | |

| Orthomyxoviridae | Influenza A Virus (Pandemic H1N1v and HPAIV) | MDCK | Viral Titer Reduction | - | Significant reduction | [4] |

| - | MEK1 (in vitro) | - | Kinase Assay | IC50 | 72 nM | [2][3] |

| - | MEK2 (in vitro) | - | Kinase Assay | IC50 | 58 nM | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to assess the antiviral activity of this compound.

General Preparation of this compound Stock and Working Solutions

A stock solution of U0126 is typically prepared by dissolving it in dimethyl sulfoxide (DMSO) to a concentration of 50 mM.[6] For cell culture experiments, this stock solution is further diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 6, 12.5, 25, or 50 µM).[6] Control cells are treated with the same concentration of DMSO as the experimental groups to account for any solvent effects.[6]

Plaque Assay for Determining Antiviral Efficacy

The plaque assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.

Protocol for Influenza Virus Plaque Assay:

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates at a density of 4 x 10^5 cells/well and incubated overnight to form a confluent monolayer.[8]

-

Virus Dilution and Infection: Serial dilutions of the influenza virus are prepared in virus growth medium. The cell monolayer is washed, and then infected with the virus dilutions.

-

Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.

-

Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., Avicel or agarose) containing various concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for 2-3 days at 37°C to allow for the formation of plaques.

-

Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted to determine the viral titer, and the percent inhibition by this compound is calculated.[1]

Microneutralization Assay

This assay is used to determine the ability of a compound to neutralize a virus and prevent it from infecting cells.

Protocol for Influenza Microneutralization Assay:

-

Compound and Virus Preparation: Serial dilutions of this compound are prepared. A standardized amount of influenza virus (e.g., 100 TCID50) is mixed with each dilution of the compound.[5]

-

Incubation: The virus-compound mixture is incubated for 1 hour at room temperature to allow for neutralization.[5]

-

Infection: The mixture is then added to a confluent monolayer of MDCK cells in a 96-well plate.

-

Incubation: The plates are incubated for 48-72 hours.[5]

-

Endpoint Assessment: The presence of virus is detected, often by a hemagglutination assay or by measuring a viral enzyme activity.[5] The concentration of this compound that results in a 50% reduction in the viral signal is determined as the EC50.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Replication

qRT-PCR is a highly sensitive method to quantify the amount of viral RNA in infected cells, providing a direct measure of viral replication.

Protocol for Coronavirus (e.g., SARS-CoV-2) Replication Assay:

-

Cell Infection: Vero E6 cells are infected with the coronavirus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound.

-

Incubation: The infected cells are incubated for a set period, for example, 24 hours.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.[9]

-

qRT-PCR: A one-step qRT-PCR is performed using primers and a probe specific for a conserved region of the viral genome (e.g., the M1 gene for influenza A).[10]

-

Data Analysis: The cycle threshold (Ct) values are used to determine the amount of viral RNA in each sample. A standard curve can be used for absolute quantification. The reduction in viral RNA levels in the this compound-treated samples compared to the control is calculated to determine the inhibitory effect.

Conclusion

This compound has demonstrated significant antiviral activity against a range of RNA viruses by targeting the host Raf/MEK/ERK signaling pathway. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of MEK inhibitors as broad-spectrum antiviral agents. The ability to inhibit a host-cell factor essential for the replication of multiple viruses is a particularly attractive strategy for combating emerging viral threats and overcoming the challenge of antiviral resistance. Further in vivo studies are warranted to fully evaluate the therapeutic potential of this compound and other MEK inhibitors.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. Fine Structure and Morphogenesis of Borna Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antiviral activity of the MEK-inhibitor U0126 against pandemic H1N1v and highly pathogenic avian influenza virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEK-Specific Inhibitor U0126 Blocks Spread of Borna Disease Virus in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]